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Compound of Interest

Compound Name:
3-(4-ethylphenyl)-1H-pyrazole-4-

carbaldehyde

CAS No.: 350999-89-2

Cat. No.: B1298341

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of pyrazole carbaldehyde derivatives,

a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry.

The 4-formyl group acts as a critical electrophilic warhead and a versatile handle for

downstream functionalization (e.g., Schiff bases), enabling high-affinity interactions with

biological targets such as EGFR (cancer) and DNA gyrase (bacteria). This document details

their synthetic pathways, structure-activity relationships (SAR), and validated experimental

protocols for researchers in drug discovery.

Chemical Scaffolding & Synthetic Utility[1][2][3][4]
The pyrazole ring (1,2-diazole) is a 5-membered heterocycle characterized by high stability and

distinct tautomerism. The introduction of a carbaldehyde (formyl) group at the C4 position

transforms the inert ring into a reactive pharmacophore.

The Vilsmeier-Haack Cyclization
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The most authoritative method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-

Haack reaction.[1] This protocol utilizes hydrazones derived from acetophenones as

precursors, cyclizing them while simultaneously installing the formyl group.

Mechanism Overview:

Reagent Formation: DMF reacts with POCl

to form the electrophilic Vilsmeier reagent (chloroiminium ion).

Hydrazone Attack: The hydrazone undergoes nucleophilic attack on the Vilsmeier reagent.

Cyclization & Formylation: A double-formylation cascade occurs, followed by cyclization and

hydrolysis to yield the 4-formyl pyrazole.
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Figure 1: The Vilsmeier-Haack synthetic pathway for generating pyrazole-4-carbaldehyde

derivatives.[2]

Pharmacological Profiles[1][3][7]
Anticancer Activity: EGFR & VEGFR Inhibition
Derivatives of pyrazole-4-carbaldehyde, particularly Schiff bases (imines) formed by

condensing the aldehyde with aromatic amines, show potent anticancer activity.

Mechanism: These compounds act as ATP-competitive inhibitors of Epidermal Growth Factor

Receptor (EGFR) and VEGFR-2. The nitrogen atoms in the pyrazole ring and the imine

linker form hydrogen bonds with residues (e.g., Met793, Cys775) in the kinase ATP-binding

pocket.
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Key Data: A study on pyrazole-thiadiazole hybrids demonstrated significant cytotoxicity

against lung cancer (A549) and breast cancer (MCF-7) lines.

Compound
Class

Cell Line Target IC50 (µM)
Reference
Drug

Pyrazole-

Thiadiazole

Hybrid

A549 (Lung) EGFR 0.024 ± 0.002
Erlotinib (0.02-0.

[3]08)

Pyrazole-

Thiadiazole

Hybrid

MCF-7 (Breast) General 15.6 Doxorubicin

Fused Pyrazole HepG2 (Liver) VEGFR-2 0.22 Sorafenib

Antimicrobial Activity: DNA Gyrase Inhibition
Bacterial resistance necessitates novel antibiotics. Pyrazole carbaldehydes target DNA gyrase

(Topoisomerase II), an enzyme essential for bacterial DNA replication.

Mechanism: The planar pyrazole structure intercalates into bacterial DNA or binds to the

ATPase domain of DNA gyrase, preventing supercoiling and leading to bacterial cell death.

Potency: Derivatives with electron-withdrawing groups (Cl, Br) on the N1-phenyl ring show

enhanced activity against Gram-positive bacteria (S. aureus).

Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives relies on specific structural modifications.[4][5]
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Figure 2: SAR map highlighting critical sites for functionalization on the pyrazole scaffold.

C4-Aldehyde: The most critical site. Conversion to hydrazones or imines (Schiff bases)

generally increases potency compared to the free aldehyde due to improved binding affinity

(additional H-bonding sites).

N1-Aryl Group: Electron-withdrawing substituents (e.g., -Cl, -NO2, -CF3) at the para position

of the N1-phenyl ring enhance antimicrobial activity by increasing lipophilicity and cell

membrane penetration.

C3/C5 Substituents: Bulky groups here can cause steric hindrance; however, methyl or small

alkyl groups often stabilize the pharmacophore orientation.

Experimental Protocols
Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-
carbaldehyde
Validation: This method follows the standard Vilsmeier-Haack conditions cited in recent

literature.
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Reagents:

Acetophenone phenylhydrazone (10 mmol)

POCl

(30 mmol)

DMF (Dry, 10 mL)

Procedure:

Vilsmeier Reagent Prep: In a round-bottom flask, cool DMF to 0°C in an ice bath. Add POCl

dropwise with stirring.[6] A white/yellowish solid (chloroiminium salt) will form.

Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the cold reagent.

Heating: Remove the ice bath and heat the mixture to 60–70°C for 6 hours. Monitor via TLC

(Solvent: Ethyl Acetate:Hexane 3:7).

Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize specifically with saturated

NaHCO

(pH 7-8). Do not use strong base to avoid ring cleavage.

Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol: In Vitro Cytotoxicity Assay (MTT)
Purpose: To determine IC50 values against cancer cell lines.[7]

Seeding: Seed cancer cells (e.g., A549) in 96-well plates (5 × 10

cells/well) and incubate for 24h at 37°C/5% CO

.

Treatment: Add the pyrazole derivative (dissolved in DMSO, serial dilutions 0.1–100 µM).

Ensure final DMSO concentration is <0.1%.
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Incubation: Incubate for 48 hours.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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